4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound that features a complex structure with multiple functional groups, including methoxy, phenoxy, tetrazole, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions. The starting materials often include methoxy-substituted benzene derivatives, phenoxyethyl halides, and tetrazole precursors. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can yield primary or secondary amines.
Scientific Research Applications
4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(1H-tetrazol-1-yl)benzenesulfonamide: Unique due to its combination of methoxy, phenoxy, tetrazole, and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains borate and sulfonamide groups, synthesized through nucleophilic and amidation reactions.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Characterized by methoxy and naphthyl groups, synthesized and characterized using various spectroscopic techniques.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19N5O5S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19N5O5S/c1-25-13-4-3-5-14(10-13)27-9-8-19-28(23,24)15-6-7-17(26-2)16(11-15)22-12-18-20-21-22/h3-7,10-12,19H,8-9H2,1-2H3 |
InChI Key |
PRXGMRPLEWJHNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.